molecular formula C15H13N5O3S2 B2937711 N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235283-33-6

N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2937711
CAS No.: 1235283-33-6
M. Wt: 375.42
InChI Key: GZKWFEKMIBTDDT-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13N5O3S2 and its molecular weight is 375.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The scientific research applications of N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide and its derivatives primarily focus on their synthesis and potential biological activities. One area of research involves the synthesis of pyrazole-sulfonamide derivatives, which have been designed and synthesized from related compounds, and characterized using various analytical techniques such as FT-IR, NMR, and elemental analyses (Mert et al., 2014).

Antiproliferative Activities

These compounds have been tested for their in vitro antiproliferative activities against cancer cell lines, showing cell-selective effects and promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Carbonic Anhydrase Inhibition

Another significant application is the synthesis of metal complexes of heterocyclic sulfonamide derivatives, which possess strong carbonic anhydrase inhibitory properties. These complexes have been found to behave as very powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, surpassing the inhibitory effects of acetazolamide, a control compound (Büyükkıdan et al., 2013).

Antimicrobial Applications

Antimicrobial Activity

In addition to anticancer and enzyme inhibition activities, some derivatives have been synthesized with a focus on antimicrobial applications. Studies have aimed at developing new heterocyclic compounds incorporating the sulfamoyl moiety for potential use as antimicrobial agents. These compounds have been synthesized through various reactions and evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Antibacterial Evaluation

Another research focus has been the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial applications. These compounds have been tested for antibacterial activity, with several demonstrating high activities against different bacterial strains (Azab et al., 2013).

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S2/c1-25(22,23)20-11-4-2-3-10(7-11)18-14(21)13-9-24-15(19-13)12-8-16-5-6-17-12/h2-9,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKWFEKMIBTDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.